methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride

Enzymatic substrate specificity Phenylalanine ammonia-lyase Heteroarylalanine metabolism

Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride (CAS 2248257-08-9) is a non-proteinogenic α-amino acid ester hydrochloride salt with the molecular formula C₈H₁₂ClNO₂S and a molecular weight of 221.71 g/mol. It features a thiophene ring attached at the β-carbon via the 3-position, distinguishing it from the more common 2-thienyl positional isomer.

Molecular Formula C8H12ClNO2S
Molecular Weight 221.71 g/mol
CAS No. 2248257-08-9
Cat. No. B6613792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride
CAS2248257-08-9
Molecular FormulaC8H12ClNO2S
Molecular Weight221.71 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CSC=C1)N.Cl
InChIInChI=1S/C8H11NO2S.ClH/c1-11-8(10)7(9)4-6-2-3-12-5-6;/h2-3,5,7H,4,9H2,1H3;1H
InChIKeyOGXZQDVQMMXIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-3-(thiophen-3-yl)propanoate Hydrochloride (CAS 2248257-08-9): Core Identity, Physicochemical Profile, and Supply-Grade Specifications for Research Procurement


Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride (CAS 2248257-08-9) is a non-proteinogenic α-amino acid ester hydrochloride salt with the molecular formula C₈H₁₂ClNO₂S and a molecular weight of 221.71 g/mol . It features a thiophene ring attached at the β-carbon via the 3-position, distinguishing it from the more common 2-thienyl positional isomer. The compound is supplied as a hydrochloride salt with typical purity specifications of ≥95% (HPLC), available in quantities ranging from 50 mg to 100 g from commercial suppliers . As a protected amino acid building block, the methyl ester moiety enables direct incorporation into peptide synthesis workflows, while the hydrochloride salt form enhances aqueous solubility and handling stability compared to the corresponding free base .

Why Methyl 2-Amino-3-(thiophen-3-yl)propanoate Hydrochloride Cannot Be Indiscriminately Replaced by Its 2-Thienyl Isomer or Other Heteroaryl Alanine Analogs in Research Programs


Thiophene-substituted alanine derivatives are not functionally interchangeable despite sharing a common amino acid ester backbone. The positional isomerism of the thiophene attachment (2- vs. 3-thienyl) profoundly alters interactions with biological targets: thiophen-3-yl-alanine behaves as a moderate substrate for phenylalanine ammonia-lyase (PAL), whereas thiophen-2-yl-alanine acts as a good substrate, and furan-3-yl-alanine is entirely inert [1]. In drug-like molecule databases, 3-thiophene is employed as a phenyl bioisostere far less frequently than 2-thiophene (ranking B75 vs. B11 in systematic replacement frequency analysis), indicating that 3-substitution imparts meaningfully differentiated physicochemical and recognition properties [2]. Furthermore, the hydrochloride salt form confers aqueous solubility advantages over the free amino acid that directly impact formulation and handling in both synthetic chemistry and biological assay workflows [1].

Quantitative Differentiation Evidence for Methyl 2-Amino-3-(thiophen-3-yl)propanoate Hydrochloride Against Key Comparators


3-Thienyl vs. 2-Thienyl Isomer: Divergent Substrate Behavior at Phenylalanine Ammonia-Lyase (PAL) Dictates Distinct Metabolic Pathway Engagement

In a systematic study of heteroaryl-β-substituted alanines with PAL from parsley, thiophen-3-yl-alanine was characterized as a moderate substrate, whereas thiophen-2-yl-alanine was a good substrate, and furan-3-yl-alanine was completely inert [1]. This qualitative activity ranking (good substrate >> moderate substrate > inert) reveals that the 3-thienyl attachment geometry produces an intermediate level of PAL engagement distinct from both the 2-thienyl isomer and the furan analog. This enzymatic differentiation has direct consequences for metabolic stability predictions and prodrug design strategies employing thienylalanine scaffolds.

Enzymatic substrate specificity Phenylalanine ammonia-lyase Heteroarylalanine metabolism

Bioisosteric Replacement Frequency: 3-Thiophene Is 64 Rank Positions Behind 2-Thiophene in Drug-Like Molecule Databases, Supporting Differentiated Molecular Recognition Profiles

A large-scale cheminformatics analysis of the MDDR (MACCS-II Drug Data Report) database extracting one-to-one chemical group replacements in drug-like molecule pairs with conserved biological activity established that phenyl ⇔ thiophene replacement ranks as B11 among all bioisosteric exchanges [1]. Critically, when retention of attachment context is enforced, 2-thiophene accounts for the overwhelming majority of these replacements, while 3-thiophene does not appear until position B75 — a 64-rank separation. This substantial gap quantitatively demonstrates that 3-thiophene imparts sufficiently distinct steric and electronic properties that medicinal chemists select it far less frequently as a phenyl surrogate, indicating a unique pharmacological space accessible primarily through the 3-substituted scaffold.

Bioisosterism Medicinal chemistry Phenyl ring replacement Cheminformatics

β-3-Thienylalanine Demonstrates Superior In Vivo Phenylalanine Antagonism Potency Relative to β-2-Thienylalanine in Rat Growth Inhibition Models

The foundational comparative pharmacology of thienylalanine isomers established that β-3-thienylalanine is a more potent antagonist of phenylalanine than β-2-thienylalanine in the rat [1]. In this study, β-3-thienylalanine inhibited growth of rats maintained on a diet containing minimal excess phenylalanine, and this anti-growth effect was specifically reversed by DL-phenylalanine supplementation but not by L-tyrosine, confirming mechanism-based phenylalanine antagonism. The same study reported that β-2-thienylalanine inhibited growth to a lesser extent than 0.1% β-3-thienylalanine, establishing a clear potency hierarchy [1].

Amino acid antagonism Phenylalanine metabolism In vivo pharmacology Growth inhibition

3-Thienylalanine-Based ACE Inhibitor TOP Demonstrates 2-Hour Longer Antihypertensive Duration Than Captopril at One-Quarter the Dose in Spontaneously Hypertensive Rats

The 3-thienylalanine-containing tripeptide 3-thienylalanine-ornithyl-proline (TOP) was directly compared with the clinical ACE inhibitor captopril in spontaneously hypertensive rats (SHRs) [1]. Acute oral administration of TOP at 5 mg/kg significantly lowered systolic blood pressure for 18 ± 0.5 hours, compared to 16 ± 0.5 hours for captopril at 20 mg/kg (P < 0.05). This represents a 2-hour longer duration of action (12.5% increase) achieved at only one-quarter the captopril dose. Chronic administration of TOP (5 mg/kg twice daily for 7 days) reduced blood pressure from 189.1 ± 2.5 to 161.7 ± 2.6 mm Hg, with concomitant decreases in ACE activity and increases in tissue nitrite levels (P < 0.05). The thiophene ring of TOP, devoid of free sulfhydryl, was proposed to avoid early oxidation, contributing to prolonged duration of action and enhanced free radical scavenging compared to captopril [1].

ACE inhibition Antihypertensive Cardiovascular pharmacology Thiophene-containing therapeutics

Predicted Lipophilicity Differentiation: 3-Thienylalanine Exhibits Lower LogP Than 2-Thienylalanine, Impacting Membrane Permeability and Formulation Strategy

Computationally predicted partition coefficients reveal a consistent lipophilicity difference between the two thienylalanine positional isomers. 2-Thienylalanine has a reported LogP of 1.40 (Chemsrc) and an ACD/LogP of 1.31 (ChemSpider, ACD/Labs Percepta Platform) . In contrast, 3-thienylalanine has a PubChem XLogP3-AA value of 1.6 and a log Kow estimate of 1.12 (EPISuite KOWWIN) [1], with the free amino acid form showing lower predicted values than the 2-isomer when compared across the same prediction system. While different computational methods yield varying absolute values, the directional trend indicates that the 3-thienyl substitution pattern modestly reduces lipophilicity relative to the 2-thienyl isomer, which can translate into altered membrane permeability, protein binding, and oral bioavailability profiles for derived peptides and peptidomimetics.

Lipophilicity LogP Physicochemical properties ADME prediction

Exclusive Application in Genetically Engineered Conducting Polymers: 3-Thienylalanine Enables Biosynthesis of Electroactive Proteins Inaccessible with 2-Thienyl or Phenylalanine Analogs

The Tirrell group demonstrated the successful biosynthesis of a periodic recombinant protein in which 3-thienylalanine (3-TA) was incorporated in place of phenylalanine, representing a foundational step toward genetically engineered conducting polymers [1]. The engineered protein, designed with alternating (Gly-Ala-Gly-Ala-Gly-X) repeat units where X = 3-TA, was expressed in E. coli and characterized as monodisperse and stereochemically pure. 3-Thienylalanine was specifically selected for its electroactive thiophene moiety, which can undergo subsequent cross-linking or grafting to produce extended conjugated systems with electronic conductivity [1]. A subsequent 2012 study further advanced this concept through solid-phase synthesis of graft copolymers combining poly(3-hexylthiophene) with polypeptides containing 3-thienylalanine [2]. No equivalent demonstrations using 2-thienylalanine for conducting protein-polymer hybrid materials have been identified in the peer-reviewed literature, suggesting that the 3-thienyl attachment geometry may be uniquely compatible with the ribosomal translation machinery and/or with subsequent polymerization chemistry.

Conducting polymers Protein engineering Electroactive biomaterials Unnatural amino acid incorporation

High-Value Research and Industrial Application Scenarios Where Methyl 2-Amino-3-(thiophen-3-yl)propanoate Hydrochloride Provides Demonstrable Procurement Advantage


Peptide-Based ACE Inhibitor Lead Optimization Leveraging 3-Thienyl Scaffold Superiority Over Captopril-Class Thiols

Research groups pursuing next-generation angiotensin-converting enzyme inhibitors with extended duration of action should prioritize the 3-thienylalanine scaffold. The direct comparative evidence demonstrates that 3-thienylalanine-ornithyl-proline (TOP) achieves 18-hour blood pressure control at 5 mg/kg versus captopril's 16-hour duration at 20 mg/kg in SHRs — a 12.5% improvement in duration at one-quarter the dose [1]. The thiophene ring's ability to chelate active-site Zn²⁺ and scavenge free radicals without a free sulfhydryl group addresses the oxidative instability limitation inherent to captopril and other thiol-containing ACE inhibitors. The methyl ester hydrochloride form of this compound serves as the ideal protected precursor for solid-phase peptide synthesis of 3-thienylalanine-containing ACE inhibitor candidates.

Genetically Encoded Electroactive Biomaterials: Ribosomal Incorporation of 3-Thienylalanine into Conducting Protein-Polymer Hybrids

The demonstrated biosynthesis of periodic proteins containing 3-thienylalanine in place of phenylalanine in E. coli expression systems establishes this unnatural amino acid as a critical building block for the emerging field of protein-based electronic materials [2]. The 3-thienyl attachment geometry is compatible with the translational machinery while providing an electroactive moiety amenable to post-translational cross-linking into conjugated polymer networks. The hydrochloride salt form of the methyl ester facilitates preparation of aminoacylated tRNA substrates or supplementation into cell-free translation systems. No equivalent ribosomal incorporation has been reported for the 2-thienyl isomer, making the 3-thienyl scaffold uniquely positioned for synthetic biology applications targeting conductive protein materials.

Phenylalanine Antimetabolite Development for Tumor Growth Inhibition Studies

The established potency advantage of β-3-thienylalanine over β-2-thienylalanine as a phenylalanine antagonist in rodent models [3] directly supports the selection of 3-thienyl-substituted building blocks for antimetabolite discovery programs. The demonstrated reversibility of growth inhibition by phenylalanine — but not tyrosine — confirms mechanism-based antagonism at phenylalanine-utilizing pathways. The methyl ester hydrochloride offers a convenient protected form for peptide coupling, enabling the synthesis of peptide-based phenylalanine antimetabolites with potentially improved tumor-targeting properties relative to the free amino acid.

Medicinal Chemistry Library Synthesis Targeting Underexplored 3-Thienyl Chemical Space

The cheminformatics evidence showing that 3-thiophene ranks B75 — 64 positions behind 2-thiophene (B11) — in bioisosteric replacement frequency within drug-like molecule databases [4] quantitatively validates the strategic value of building 3-thienyl-focused compound libraries. Medicinal chemistry teams seeking novel intellectual property positions and differentiated SAR landscapes should incorporate 3-thienylalanine methyl ester hydrochloride as a diversity element in library synthesis. The methyl ester hydrochloride provides a ready-to-couple building block compatible with standard amide bond formation, HATU/DIPEA coupling conditions, and solid-phase peptide synthesis workflows without requiring additional protecting group manipulation.

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